Ethyl 1-cyanocyclohexanecarboxylate

概要

説明

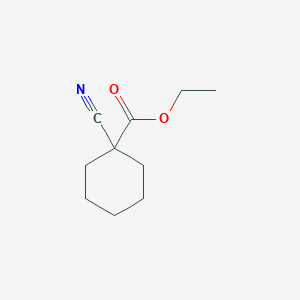

Ethyl 1-cyanocyclohexanecarboxylate is an organic compound with the molecular formula C10H15NO2. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a cyanide group attached to a cyclohexane ring, which is further connected to an ethyl ester group.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1-cyanocyclohexanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

化学反応の分析

Types of Reactions

Ethyl 1-cyanocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyanide group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various ester derivatives depending on the nucleophile used.

科学的研究の応用

Synthetic Chemistry

ECC serves as a crucial building block in the synthesis of various organic compounds. Its cyano group can undergo nucleophilic substitution reactions, facilitating the formation of more complex molecules.

Case Study: Synthesis of Cyanoacetic Acid Derivatives

In a study published in Synthetic Communications, researchers demonstrated the use of ECC to synthesize cyanoacetic acid derivatives through a multi-step reaction involving nucleophilic addition and cyclization processes. This method provided a new pathway for creating compounds with potential pharmaceutical applications.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects. Its derivatives have shown promise in the development of drugs targeting various diseases.

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of ECC derivatives revealed that certain modifications to the structure significantly enhanced their cytotoxicity against cancer cell lines. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents.

Agricultural Chemistry

ECC is also being studied for its applications in agrochemicals, particularly as a precursor for developing herbicides and pesticides.

Case Study: Herbicide Development

Research published in Journal of Agricultural and Food Chemistry outlined the synthesis of herbicide candidates derived from ECC. These candidates exhibited effective weed control properties while maintaining low toxicity to non-target organisms, marking an advancement in environmentally friendly agricultural practices.

作用機序

The mechanism by which ethyl 1-cyanocyclohexanecarboxylate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyanide group can act as a nucleophile, participating in various chemical transformations. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol .

類似化合物との比較

Ethyl 1-cyanocyclohexanecarboxylate can be compared with similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 1-cyanocyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

Ethyl 1-cyanocycloheptanecarboxylate: Similar structure but with a cycloheptane ring instead of a cyclohexane ring

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in ring size and ester groups.

生物活性

Ethyl 1-cyanocyclohexanecarboxylate (C10H15NO2) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with a cyanocarboxylate group. The molecular structure can be represented as follows:

- Molecular Formula : C10H15NO2

- Molecular Weight : 181.24 g/mol

Synthesis Methods

The synthesis of this compound has been reported using various methods, including:

- Refluxing cyclohexanecarboxylic acid with ethyl cyanoacetate : This method typically yields the compound with moderate efficiency.

- Microwave-assisted synthesis : This technique has been explored for its efficiency and reduced reaction times, yielding higher purity products .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a potential antimicrobial agent in pharmaceutical applications.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various assays. Studies involving the inhibition of protein denaturation have shown promising results, indicating that the compound may help mitigate inflammatory responses.

- IC50 Values : Inhibition of protein denaturation was observed with an IC50 value of approximately 50 µg/mL, comparable to standard anti-inflammatory drugs .

Toxicity Profile

While the biological activities are promising, assessing the toxicity profile of this compound is crucial for its potential therapeutic use. Preliminary studies indicate low toxicity in mammalian cell lines; however, further investigations are necessary to establish a comprehensive toxicity profile.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Agent Development : A case study focused on developing formulations for topical applications using this compound as an active ingredient due to its efficacy against skin pathogens.

- Pharmaceutical Formulations : Research has explored its incorporation into pharmaceutical formulations aimed at treating infections caused by resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-cyanocyclohexanecarboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, a cyclohexanecarboxylic acid derivative (e.g., 1-chlorocyclohexanecarboxylate) can react with a cyanide source (e.g., KCN or NaCN) in polar aprotic solvents like DMF under reflux. Acid-catalyzed esterification using ethanol and 1-cyanocyclohexanecarboxylic acid is another route, requiring sulfuric acid as a catalyst and controlled temperatures (70–90°C) to avoid side reactions . Optimization involves monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry, and selecting solvents with high dielectric constants to stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .

Q. How is the structural integrity and purity of this compound validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies key signals: the ester carbonyl (δ ~170 ppm in ¹³C NMR), nitrile (δ ~120 ppm), and cyclohexane ring protons (δ 1.2–2.5 ppm in ¹H NMR). Infrared (IR) spectroscopy confirms functional groups (C≡N stretch ~2240 cm⁻¹, ester C=O ~1740 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 195) and fragmentation patterns. Elemental analysis ensures stoichiometric consistency (e.g., C: 61.5%, H: 7.2%, N: 7.1%) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinities of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict sites of electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) evaluates binding to biological targets (e.g., enzymes), using crystal structures from the Protein Data Bank. Molecular dynamics (MD) simulations (NAMD or GROMACS) assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) . These methods guide experimental prioritization of synthetic analogs with optimized interactions .

Q. How can contradictory bioactivity data for this compound derivatives be systematically resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). A meta-analysis approach includes:

- Standardization : Replicate assays under identical conditions (e.g., pH 7.4, 37°C, 24h exposure).

- Statistical rigor : Apply false discovery rate (FDR) correction (Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput screens .

- Mechanistic studies : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) or enzyme inhibition assays (IC50) to validate target engagement .

Q. What experimental strategies elucidate the compound’s metabolic stability and pharmacokinetics?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human or rat) and quantify degradation via LC-MS/MS. Monitor cytochrome P450 inhibition using fluorogenic substrates.

- Pharmacokinetic modeling : Administer the compound in rodent models and measure plasma concentration-time profiles. Calculate parameters like half-life (t½), volume of distribution (Vd), and clearance (CL) using non-compartmental analysis (WinNonlin software) .

- Tissue distribution : Radiolabel the compound (¹⁴C or ³H) and perform autoradiography to track biodistribution .

Q. Critical Research Considerations

特性

IUPAC Name |

ethyl 1-cyanocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBMUZAFIHZTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451229 | |

| Record name | Ethyl 1-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130-21-8 | |

| Record name | Ethyl 1-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-cyanocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。